N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKKHSTGOOROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in research to study the effects of thiadiazole derivatives on various biological systems.
Medicine: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammation. Its mechanism of action involves interacting with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and chemicals with improved properties. It is also employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-withdrawing substituents (e.g., Cl) at the phenyl ring enhance bioactivity by modulating electronic and steric effects. For example, the 4-chlorophenyl group in the target compound improves insecticidal activity compared to the 4-methylphenyl analog in .
- Methoxy vs.
Heterocyclic Variants: Thiadiazole vs. Oxadiazole and Thiazole
Table 2: Activity Comparison Across Heterocyclic Scaffolds
Key Observations :
- Thiadiazole vs. oxadiazole : Thiadiazoles generally exhibit higher rigidity due to sulfur’s larger atomic radius, which may restrict conformational flexibility compared to oxadiazoles. This rigidity could enhance target specificity in the thiadiazole series .
- Thiazole derivatives : The replacement of thiadiazole with thiazole in retains antiparasitic activity but alters hydrogen-bonding patterns due to differences in ring electronegativity .
Functional Group Modifications and Activity Trends
- Sulfonamide vs. amide linkages : Sulfonamide-containing analogs (e.g., ) often exhibit improved metabolic stability but reduced solubility compared to the target compound’s amide group .
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring exhibits sensitivity to oxidizing agents. In structurally related compounds (e.g., 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide), oxidation with dimethyl sulfoxide (DMSO) or hydrogen peroxide leads to sulfoxide or sulfone derivatives .
Example Reaction Pathway:
Key Conditions:
-
Solvent: Acetic acid or aqueous ethanol
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Temperature: 60–80°C
Hydrolysis Reactions
The methoxybenzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Cleavage of the amide bond yields 2-methoxybenzoic acid and 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
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Basic Hydrolysis: Sodium hydroxide in ethanol promotes saponification of the methoxy group to a hydroxyl derivative .
Example Reaction (Basic Conditions):
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic substitution. Amines, thiols, or alcohols can displace leaving groups (e.g., chloride) at the C-2 position .
Example Reaction with Amines:
Key Conditions:
-
Solvent: Dichloromethane or 1,2-dichloroethane
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Catalyst: Triethylamine
Sulfonylation Reactions
The thiadiazole ring can react with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical for modifying biological activity .
Example Reaction:
Key Conditions:
-
Temperature: 0–5°C (ice bath)
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Solvent: 1,2-dichloroethane/water mixture
Tautomerism and Ring Transformation
The compound may exhibit thiol-thione tautomerism in solution, influencing its reactivity. For example, the thione form can undergo cyclization or rearrange into triazole derivatives under basic conditions .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological macromolecules via:
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Hydrogen Bonding: Methoxy and amide groups bind to enzyme active sites .
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π-π Stacking: The chlorophenyl group interacts with aromatic residues in proteins .
Stability Under Environmental Conditions
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Photodegradation: UV light induces cleavage of the thiadiazole ring, forming chlorobenzene and methoxybenzoic acid fragments.
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Thermal Stability: Decomposes above 200°C, releasing CO₂ and HCl.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in dry benzene or pyridine under reflux (6–20 hours). Key optimizations include:
- Using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent).
- Purification by recrystallization from ethanol or DMSO/water mixtures to improve yield (e.g., 30–70% yields reported) .
Q. Which preliminary biological assays are recommended for evaluating antimicrobial or anticancer activity?
- Methodology :
- Antimicrobial : Use agar diffusion or broth microdilution assays against Staphylococcus aureus or Escherichia coli (MIC values typically 8–64 µg/mL for thiadiazole derivatives) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC50 values. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced cytotoxicity .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular packing and hydrogen-bonding interactions critical for stability?
- Methodology : Single-crystal X-ray diffraction reveals:
- Centrosymmetric dimers formed via N–H···N hydrogen bonds between thiadiazole and benzamide moieties.
- Stabilizing C–H···O/F interactions (e.g., bond lengths 2.6–3.0 Å) .
- Planar geometry of the thiadiazole ring, essential for π-π stacking in protein binding .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) and target binding?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). The amide group forms hydrogen bonds with active-site residues (e.g., Arg234, Asp167) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .
Q. How can researchers resolve contradictions in reported biological activity across structurally similar derivatives?
- Methodology :
- Meta-analysis : Compare substituent effects (e.g., -OCH3 vs. -CF3) on logP and IC50 values. Hydrophobic groups often enhance membrane permeability but reduce solubility .
- Dose-Response Studies : Validate discrepancies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Experimental Design & Data Analysis
Q. What strategies improve yield in multi-step syntheses of thiadiazole derivatives?
- Methodology :
- Step Optimization : Use anhydrous solvents (e.g., dry acetone) and inert atmospheres to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for cyclization steps; POCl3 is effective for thiadiazole ring closure .
- Table : Comparison of reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl3, 90°C, 3h | 65–75 | |
| Amidation | TEA, dry benzene, 16h reflux | 30–50 |
Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?
- Methodology :
- Radiolabeling : Synthesize <sup>14</sup>C-labeled analogs for tracing distribution in rodent models .
- ADMET Profiling : Use SwissADME to predict properties (e.g., logS = -4.2, indicating low solubility). Experimental validation via HPLC-UV quantification in plasma .
Critical Data Contradictions
Q. Why do some studies report high antimicrobial activity for thiadiazoles, while others show limited efficacy?
- Analysis :
- Structural Variations : Derivatives with sulfonamide groups (e.g., -SO2NH2) exhibit stronger Gram-negative activity due to enhanced membrane penetration .
- Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) and incubation times (24h vs. 48h) affect MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
